Ethyl 4-isopropylphenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-propan-2-ylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYKNVKLMQSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161446 | |
| Record name | Ethyl 4-isopropylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-21-6 | |
| Record name | Ethyl 4-(1-methylethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-isopropylphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-isopropylphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-isopropylphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 4 Isopropylphenylacetate
Classical Esterification Routes
Esterification represents a fundamental and widely employed method for the synthesis of esters. This approach typically involves the reaction of a carboxylic acid with an alcohol, often in the presence of an acid catalyst.
Direct Esterification of 4-Isopropylphenylacetic Acid
The most common method for synthesizing ethyl 4-isopropylphenylacetate is the direct esterification of 4-isopropylphenylacetic acid with ethanol. This reaction, known as Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. The process involves protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. The reaction is reversible, and thus, strategies are often employed to drive the equilibrium towards the product side, such as using an excess of one reactant or removing the water as it is formed.
Catalyst Systems for Enhanced Esterification Efficiency
The efficiency of direct esterification is highly dependent on the catalyst used. While the reaction can proceed without a catalyst, it is often impractically slow. mdpi.com Strong Brønsted acids are the most common catalysts for this transformation.
Mineral Acids: Concentrated sulfuric acid is a widely used, inexpensive, and effective catalyst for Fischer esterification. khanacademy.orghillpublisher.comhillpublisher.com Its strong dehydrating properties also help to shift the reaction equilibrium towards the products.
Sulfonic Acids: Organic sulfonic acids, such as p-toluenesulfonic acid and methanesulfonic acid, are also popular choices. googleapis.com They are solid, less corrosive than sulfuric acid, and easier to handle. Long-chain alkyl substituted benzene (B151609) sulfonic acids have been employed to minimize the formation of undesirable acidic byproducts. googleapis.com
Heterogeneous Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are utilized. These include ion-exchange resins, zeolites, and clays, which can be easily filtered off at the end of the reaction. google.com
The selection of the catalyst depends on factors such as the scale of the reaction, the desired purity of the product, and environmental considerations.
Optimization of Reaction Parameters for Yield Enhancement
Maximizing the yield of this compound through esterification requires careful control of several reaction parameters. The principles of optimization are generally applicable across various esterification reactions. dergipark.org.trresearchgate.net
Key parameters that influence the reaction outcome include:
Molar Ratio of Reactants: Using an excess of one reactant, typically the less expensive one (in this case, ethanol), can shift the equilibrium to favor the formation of the ester.
Catalyst Concentration: The reaction rate is directly influenced by the amount of catalyst. However, an excessively high concentration can lead to side reactions and purification challenges. dergipark.org.tr
Temperature: Increasing the reaction temperature generally increases the reaction rate. The optimal temperature is often near the boiling point of the alcohol, allowing for reflux conditions. For the synthesis of ethyl acetate (B1210297), optimal temperatures are reported to be in the range of 80-85°C. hillpublisher.comhillpublisher.com
Water Removal: As water is a byproduct of the reaction, its continuous removal (e.g., through azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents) is a crucial strategy to drive the reaction to completion. rsc.org
The interplay of these parameters is critical for achieving high conversion and yield.
Table 1: Influence of Reaction Parameters on Esterification Yield
| Parameter | Effect on Yield | Rationale |
|---|---|---|
| Reactant Molar Ratio (Alcohol:Acid) | Increasing the ratio generally increases the yield. | Shifts the reaction equilibrium towards the products according to Le Chatelier's principle. |
| Catalyst Amount | Yield increases with catalyst amount up to an optimal point. | Accelerates the rate at which equilibrium is reached. Excess catalyst can cause side reactions. |
| Temperature | Higher temperatures increase the reaction rate and yield, up to a point. | Provides the necessary activation energy. Excessively high temperatures can lead to side reactions or degradation. |
| Water Removal | Continuous removal significantly increases the yield. | Prevents the reverse reaction (hydrolysis of the ester) from occurring. |
Advanced Carbonylation Strategies for Alkyl Arylacetates
Modern synthetic chemistry has explored more advanced and efficient methods for the synthesis of alkyl arylacetates, such as palladium-catalyzed carbonylation reactions. These methods offer alternative pathways that can be more sustainable and versatile.
Palladium-Catalyzed Carbonylation of Benzyl Acetates
A novel and sustainable approach to synthesizing alkyl arylacetates involves the palladium-catalyzed carbonylation of benzyl acetate derivatives. rsc.org This method is particularly noteworthy as it avoids the use of halogenated substrates and base additives, which are common in traditional cross-coupling reactions. rsc.org The reaction proceeds by inserting carbon monoxide into the C-O bond of the benzyl acetate, followed by reaction with an alcohol to form the corresponding ester. This process can be accomplished at ambient pressure of carbon monoxide, enhancing its safety and practicality. rsc.org
The general reaction scheme involves reacting a substituted benzyl acetate with an alcohol under a carbon monoxide atmosphere in the presence of a palladium catalyst system. For the synthesis of this compound, this would involve the carbonylation of 4-isopropylbenzyl acetate in the presence of ethanol.
Ligand Design and Catalyst Performance Evaluation
The success of palladium-catalyzed carbonylation is heavily reliant on the design of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity. A variety of phosphine-based ligands have been investigated for these types of reactions.
In the carbonylation of benzyl acetates, the binary system of palladium acetate (Pd(OAc)₂) with 1,1′-bis(diphenylphosphino)ferrocene (DPPF) has been identified as a highly effective catalyst. rsc.orgmdpi.com This system has demonstrated excellent performance at 130°C, yielding a broad range of alkyl arylacetates in high yields. rsc.orgmdpi.com
The performance of different ligands is typically evaluated by screening various combinations of palladium precursors and ligands under standardized reaction conditions and measuring the resulting product yield. For instance, in other palladium-catalyzed carbonylations, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ and chelating ligands like 1,3-bis(diphenylphosphino)propane (dcpp) have shown high efficacy. organic-chemistry.orgorganic-chemistry.orgacs.org The rational design of new ligands continues to be an active area of research to improve catalyst performance and expand the scope of challenging cross-coupling reactions. nih.gov
Table 2: Evaluation of Catalyst Systems in Palladium-Catalyzed Carbonylations
| Palladium Precursor | Ligand | Key Features | Application |
|---|---|---|---|
| Pd(OAc)₂ | DPPF | High efficiency and excellent tolerance for various functional groups. rsc.org | Carbonylation of benzyl acetates. rsc.orgmdpi.com |
| Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | Highly effective, providing yields up to 99%. organic-chemistry.org | Carbonylation of aryl halides. organic-chemistry.org |
| Pd(OAc)₂ | dcpp | Enables reactions at atmospheric CO pressure. organic-chemistry.org | Carbonylation of aryl tosylates and mesylates. organic-chemistry.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1′-bis(diphenylphosphino)ferrocene |
| 1,3-bis(diphenylphosphino)propane |
| 4-isopropylbenzyl acetate |
| 4-isopropylphenylacetic acid |
| Carbon monoxide |
| Ethanol |
| This compound |
| Methanesulfonic acid |
| p-toluenesulfonic acid |
| Palladium acetate |
| Sulfuric acid |
Investigation of Reaction Conditions for Sustainability
The drive towards "green chemistry" has prompted investigations into making the synthesis of arylacetates, including this compound, more sustainable. researchgate.netnih.gov This approach emphasizes the use of safer solvents, recyclable catalysts, and energy-efficient conditions to reduce environmental impact. researchgate.net One key area of focus is the replacement of traditional corrosive catalysts and large volumes of organic solvents. nih.gov For instance, research into the synthesis of related compounds has explored biocatalytic reduction and the use of enzymes, which operate under mild conditions, often in aqueous media. researchgate.net The goal is to maximize atom economy and energy efficiency, thereby controlling environmental pollution. researchgate.net By optimizing parameters such as temperature, pressure, and catalyst loading, chemists can develop processes that are not only more ecologically sound but also more cost-effective. nih.govnih.gov
Halogen- and Base-Free Carbonylation Protocols
A significant advancement in the synthesis of alkyl arylacetates is the development of halogen- and base-free carbonylation protocols. rsc.orgresearchgate.net These methods provide a sustainable alternative to traditional routes that often rely on harsh reagents. researchgate.net One such protocol involves the palladium-catalyzed carbonylation of benzyl acetates.
In this process, a palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂), is combined with a phosphine ligand, like 1,3-Bis(diphenylphosphino)propane (DPPP), to form an active catalyst system. rsc.org The reaction is carried out in an alcohol solvent, such as methanol, which also acts as a reagent, under a carbon monoxide (CO) atmosphere. The influence of various parameters on the reaction's efficiency has been studied to optimize the yield of the desired ester.
| Pd/P Ratio | Varied ratios | The ratio of palladium to the phosphine ligand is crucial for catalyst stability and activity. rsc.org |
This one-pot alkoxycarbonylation of halogen-free starting materials like benzyl alcohols represents a more sustainable pathway for producing valuable arylacetates. researchgate.net
Synthetic Approaches via Precursor Derivatization
Utilizing Substituted Phenylacetic Acids as Starting Materials
A conventional and widely used method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid precursor, 4-isopropylphenylacetic acid. chemicalbook.comscbt.com This reaction, known as Fischer esterification, typically involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Commonly used catalysts for this process include concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemicalbook.comorgsyn.org The reaction is reversible, and an excess of the alcohol is used to drive the equilibrium towards the formation of the ethyl ester product. The mixture is typically heated to reflux for several hours to ensure the reaction goes to completion. orgsyn.org After the reaction, the crude product is washed with a mild base, such as a sodium carbonate solution, to remove any unreacted acid and the acid catalyst before purification by distillation under reduced pressure. orgsyn.org
Table 2: Typical Conditions for Fischer Esterification
| Starting Material | Reagent | Catalyst | Conditions |
|---|
More recently, enzymatic methods have been explored as a greener alternative, utilizing lipases in organic solvents to catalyze the esterification under milder conditions. chemicalbook.com
Coupling Reactions with Quaternary Ammonium (B1175870) Salts
An alternative synthetic route involves the reaction of a substituted phenylacetic acid with a quaternary ammonium salt. google.com Quaternary ammonium compounds (QACs) are molecules with a central nitrogen atom bonded to four organic groups, giving it a permanent positive charge. mdpi.com In this synthesis, a salt of the substituted phenylacetic acid (e.g., the sodium salt) is reacted with a quaternary ammonium salt derived from a benzyl halide, such as 3-phenoxybenzyl triethyl ammonium bromide. google.com
The reaction is typically carried out by heating the reactants under reflux in an inert, polar aprotic solvent like dimethylformamide (DMF). google.com The quaternary ammonium salt acts as a phase-transfer catalyst or as an activated intermediate, facilitating the nucleophilic substitution by the carboxylate anion on the benzylic position. This method is particularly useful for synthesizing esters when the corresponding alcohol might be sensitive to the acidic conditions of traditional Fischer esterification. The versatility of QACs in synthesis is a subject of ongoing research, with their effectiveness often depending on the length of the alkyl chains attached to the nitrogen atom. mdpi.comnih.govresearchgate.net
Table 3: Synthesis via Quaternary Ammonium Salt Coupling
| Phenylacetic Acid Derivative | Quaternary Ammonium Salt | Solvent | Conditions |
|---|
Chemical Reactivity and Transformative Studies of Ethyl 4 Isopropylphenylacetate
Electrochemical Reactions
Electrochemical methods offer a unique and controlled approach to inducing chemical transformations. In the context of Ethyl 4-isopropylphenylacetate and related compounds, electrolysis provides a pathway for reduction and the formation of new carbon-carbon bonds.
A key application of electrochemical methods involving phenylacetic acid derivatives is in the synthesis of substituted tropic acids. Tropic acids are β-hydroxypropionic acids with an α-aryl substituent, which are important intermediates for pharmaceuticals. An electrolytic process allows for the generation of these compounds in high yields under ambient conditions, avoiding the need for complex and hazardous reagents like alcoholates. google.comgoogle.com
The process involves the electrolytic reduction of a substituted phenylacetic acid, such as this compound, in the presence of paraformaldehyde. google.com The reaction is typically carried out in a divided electrolytic cell containing a cathode and an anode. A supporting electrolyte, commonly a quaternary ammonium (B1175870) salt like tetraethylammonium (B1195904) tosylate (Et4NOTs), is used in a solvent such as dimethylformamide (DMF). google.com During the electrolysis, the phenylacetate (B1230308) derivative is reduced at the cathode to form a reactive intermediate which then reacts with formaldehyde (B43269) (from paraformaldehyde) to yield the tropic acid derivative.
The reaction can be performed at approximately room temperature (18-25°C) with a controlled current density. google.com This method presents a significant advantage over traditional multi-step chemical syntheses which often require esterification, condensation, reduction, and saponification. google.com
| Parameter | Value/Condition | Source |
| Reactants | Substituted Phenylacetic Acid, Paraformaldehyde | google.com |
| Solvent | Dimethylformamide (DMF) | google.com |
| Electrolyte | Tetraethylammonium tosylate (Et4NOTs) | google.com |
| Temperature | 18 - 25 °C | google.com |
| Current Density | 3.3 mA/cm² | google.com |
| Terminal Voltage | 7 - 9 V | google.com |
The electrosynthetic pathway to substituted tropic acids begins with the reduction at the cathode. While the exact mechanism for this compound is not detailed, by analogy to similar electrochemical carboxylations, the process likely involves the formation of a carbanion or a related radical anion intermediate from the phenylacetic ester. This highly reactive species then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.
The selectivity of the reaction is a crucial aspect. The process is designed to favor the formation of the desired α-aryl-β-hydroxypropionic acid (tropic acid) over potential by-products. By performing the electrolysis and the subsequent reaction in the cathode chamber, or by transferring the catholyte to react with the substituted phenylacetic acid, the formation of by-products through oxidation is minimized. google.com The yield and selectivity are influenced by parameters such as current density, temperature, choice of solvent, and the supporting electrolyte. The use of a quaternary ammonium salt as the electrolyte is noted to be preferable. google.com This controlled, single-pot process demonstrates the potential of electrosynthesis to achieve high selectivity and yield for complex organic molecules.
Nucleophilic Substitution Reactions
The alpha-hydrogen of this compound is acidic due to the adjacent phenyl and ester groups, allowing for the formation of a carbanion. This carbanion is a potent nucleophile and can participate in various substitution reactions, most notably the Oxidative Nucleophilic Substitution of Hydrogen (ONSH).
ONSH is a powerful reaction that allows for the direct C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. researchgate.net In this reaction, a nucleophile (a carbanion) replaces a hydrogen atom on the aromatic ring, with the process being facilitated by an oxidant. The carbanion generated from isopropyl phenylacetate, a close analog of this compound, has been shown to react with nitroarenes under ONSH conditions. researchgate.net
The outcome of the ONSH reaction is highly dependent on the specific reaction conditions, including the solvent and the choice of oxidant. researchgate.net For instance, reacting the carbanion of isopropyl phenylacetate with nitroarenes in liquid ammonia (B1221849) with potassium permanganate (B83412) (KMnO4) as the oxidant leads to the formation of iso-propyl α-hydroxy-α-nitroarylphenylacetates. researchgate.net In contrast, using tetrabutylammonium (B224687) permanganate (Bu4N+MnO4−) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in tetrahydrofuran (B95107) (THF) yields simple ONSH products. researchgate.net
| Oxidant | Solvent | Major Product Type | Source |
| KMnO₄ | Liquid Ammonia | α-hydroxy-α-nitroarylphenylacetates | researchgate.net |
| Bu₄N⁺MnO₄⁻ | THF | Simple ONSH Products | researchgate.net |
| DDQ | THF | Simple ONSH Products | researchgate.net |
| DMD | Not Specified | iso-propyl hydroxyaryl phenyl acetates | researchgate.net |
The generation of the carbanion from phenylacetic acid derivatives is the initial and crucial step for the ONSH reaction. researchgate.net This is typically achieved by using a strong base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the alpha-carbon, the phenyl ring, and the carbonyl group of the ester.
The oxidant plays a pivotal role in the ONSH mechanism by facilitating the removal of the hydrogen atom from the σH adduct, leading to the re-aromatization of the ring and the formation of the final substitution product. researchgate.netrsc.org The reaction mechanism is understood as an oxidation-induced nucleophilic substitution. rsc.org
Different oxidants can lead to different product profiles, highlighting their influence beyond simply accepting electrons.
Permanganate Salts (KMnO₄, Bu₄N⁺MnO₄⁻): Tetrabutylammonium permanganate has been found to be a more suitable and advantageous oxidizing agent than potassium permanganate in some cases. researchgate.net With KMnO₄ in liquid ammonia, subsequent hydroxylation of the initial ONSH product can occur. researchgate.net
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): This oxidant typically leads to the formation of the straightforward ONSH product without further modifications. researchgate.net
DMD (Dimethyldioxirane): Oxidation by DMD can result in the formation of hydroxyaryl phenyl acetates. researchgate.net
The choice of oxidant is therefore a critical parameter for controlling the selectivity of the ONSH reaction, allowing chemists to steer the reaction towards a desired substituted product. researchgate.net
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) with Phenylacetic Acid Derivatives
Regiochemical Control in Functionalization Reactions
The functionalization of the aromatic ring of this compound is predominantly governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the isopropyl group at the para position and the ethyl acetate (B1210297) group.
The isopropyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It is also an ortho-, para-director. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate when the electrophile attacks at the positions ortho or para to it.
The ethyl acetate substituent (-CH2COOEt) is generally considered to be weakly deactivating and an ortho-, para-director. The methylene (B1212753) (-CH2-) spacer between the aromatic ring and the electron-withdrawing ester group prevents direct resonance deactivation of the ring. The weak deactivating nature arises from the inductive effect of the ester group.
Given that the isopropyl and ethyl acetate groups are para to each other, the positions on the aromatic ring are not equivalent. The two positions ortho to the isopropyl group (and meta to the ethyl acetate group) and the two positions ortho to the ethyl acetate group (and meta to the isopropyl group) will exhibit different reactivities. The directing effects of the two groups are therefore crucial in determining the position of an incoming electrophile. In electrophilic aromatic substitution reactions on this compound, the incoming electrophile will preferentially substitute at the positions ortho to the activating isopropyl group.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Isopropyl | 4 | Activating | ortho-, para- |
| Ethyl acetate | 1 | Weakly Deactivating | ortho-, para- |
Catalyzed Cross-Coupling Reactions
Catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, have become indispensable in modern organic synthesis.
Exploration of Suzuki-Miyaura Coupling Variants for Aryl-Aryl Bond Formation (as applicable to related arylacetates)
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.org
Aryl acetates, such as this compound, are generally not direct substrates for the Suzuki-Miyaura coupling reaction under standard conditions. The acetate group is not a sufficiently good leaving group for the oxidative addition step in the catalytic cycle. However, aryl acetates can be readily converted into suitable substrates for this reaction. The most common strategy involves the conversion of the corresponding phenol (B47542) into an aryl triflate.
Hydrolysis of the aryl acetate to the corresponding phenol.
Conversion of the phenol to an aryl triflate, followed by the Suzuki-Miyaura coupling reaction.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide or triflate to the Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.com
Below is a representative table of conditions that could be applied to the Suzuki-Miyaura coupling of an aryl triflate derived from this compound with an arylboronic acid.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | Cs2CO3 | DMF | 88 |
Theoretical and Computational Chemistry Studies on Ethyl 4 Isopropylphenylacetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. mdpi.comresearchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including aromatic esters. acs.orgnih.gov
For Ethyl 4-isopropylphenylacetate, DFT calculations would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, providing precise predictions of bond lengths, bond angles, and dihedral angles. semanticscholar.org Dispersion-corrected DFT is particularly important for accurately modeling systems with aromatic rings, as it accounts for the noncovalent interactions that influence their structure and stability. acs.org
The optimized geometry represents the most stable three-dimensional arrangement of the atoms. From this calculation, various electronic properties can also be derived, providing a detailed picture of the molecule's electronic landscape.
Illustrative Data Table 1: Hypothetical Optimized Geometric Parameters for this compound
This table presents hypothetical data, as specific computational studies on this molecule were not available in the reviewed literature. The values are representative of those expected for a molecule with this structure, based on standard bond lengths and DFT studies of similar aromatic esters.
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C=O | Carbonyl Carbon - Carbonyl Oxygen | ~1.21 Å |
| C-O | Carbonyl Carbon - Ester Oxygen | ~1.36 Å |
| O-CH₂ | Ester Oxygen - Ethyl CH₂ | ~1.45 Å |
| C-C (Aromatic) | Average in Phenyl Ring | ~1.40 Å |
| Bond Angles | ||
| O=C-O | Carbonyl Group | ~124° |
| C-O-CH₂ | Ester Linkage | ~116° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). edu.krd
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. edu.krd
By calculating the energies of the HOMO and LUMO (EHOMO and ELUMO), several global reactivity descriptors can be derived, such as chemical hardness (η), softness (σ), and the global electrophilicity index (ω). researchgate.net These parameters provide a quantitative basis for predicting how this compound might behave in various chemical environments. researchgate.net
Illustrative Data Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
This table contains hypothetical data based on published values for the structurally similar ethyl phenylacetate (B1230308). researchgate.net It serves to illustrate the type of information gained from HOMO-LUMO analysis.
| Descriptor | Formula | Hypothetical Value |
| EHOMO | - | -8.95 eV |
| ELUMO | - | -0.60 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.35 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.175 eV |
| Global Softness (σ) | 1 / η | 0.239 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.775 eV |
| Chemical Potential (μ) | -χ | -4.775 eV |
| Global Electrophilicity (ω) | μ² / (2η) | 2.72 eV |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. youtube.com It is mapped onto a surface of constant electron density, providing an intuitive guide to the molecule's reactive sites. ucsb.edu The map is color-coded to represent different regions of electrostatic potential.
Red/Orange/Yellow : These colors indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on oxygen atoms. youtube.comresearchgate.net
Blue : This color signifies regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on electron-deficient aromatic rings. youtube.comresearchgate.net
Green : This color represents regions of neutral or near-zero potential, often found in nonpolar areas of the molecule, such as hydrocarbon chains. youtube.com
For this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen (C=O) due to its high electronegativity and lone pairs. Regions of positive potential (blue) would be expected on the hydrogen atoms of the ethyl group and the aromatic ring. The isopropyl group and the carbon framework of the phenyl ring would likely show as green or yellow, indicating a more neutral potential. This map is invaluable for predicting intermolecular interactions and the initial sites of attack for charged or polar reagents. walisongo.ac.id
Mechanistic Pathway Elucidation
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By modeling the energy landscape of a reaction, it is possible to identify key intermediates and transition states, thereby elucidating the reaction mechanism. acs.org
A chemical reaction proceeds from reactants to products via a pathway that may involve one or more transient species. Reaction intermediates are short-lived, higher-energy molecules that correspond to local minima on the potential energy surface. Transition states are the highest energy points between reactants and intermediates or between intermediates and products; they represent the energy barrier that must be overcome for the reaction to proceed. pku.edu.cn
Using DFT, chemists can model the geometries and energies of these species for reactions involving this compound, such as its hydrolysis or amidation. mdpi.commdpi.com By locating the transition state structure for each step and calculating its energy relative to the reactants, the activation energy (energy barrier) can be determined. The step with the highest activation energy is the rate-determining step of the reaction. mdpi.com This detailed modeling provides a quantitative understanding of reaction kinetics and thermodynamics that is often difficult to obtain through experimental means alone. pku.edu.cn
Illustrative Data Table 3: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of an Ester
This table provides a representative energy profile for a generic ester hydrolysis reaction. The values are for illustrative purposes to show how computational modeling quantifies a reaction pathway.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Ester + H₃O⁺ | 0.0 |
| TS1 | First Transition State (Nucleophilic Attack) | +18.5 |
| Intermediate | Tetrahedral Intermediate | +12.0 |
| TS2 | Second Transition State (Proton Transfer) | +15.5 |
| TS3 | Third Transition State (Leaving Group Departure) | +20.2 |
| Products | Carboxylic Acid + Alcohol + H⁺ | -5.0 |
In polar organic reactions, there is a net flow of electron density from the nucleophilic species to the electrophilic species. The magnitude of this flow can be quantified by calculating the Global Electron Density Transfer (GEDT) at the transition state. researcher.life GEDT is a key concept within Molecular Electron Density Theory (MEDT) and is calculated by summing the net charges on the atoms of one of the reacting fragments (e.g., the electrophile). mdpi.com
A strong correlation has been established between the GEDT at the transition state and the activation energy of the reaction: the higher the GEDT, the more polar the reaction, and the lower the activation energy. researcher.lifepreprints.org This is because a significant transfer of electron density stabilizes the transition state, accelerating the reaction. researcher.life
For a reaction involving this compound as an electrophile, calculating the GEDT would provide a quantitative measure of the reaction's polar character. A high GEDT value (typically >0.2 electrons) would indicate a highly polar process, suggesting that the reaction rate is significantly influenced by the electronic properties of both the ester and the reacting nucleophile. researchgate.net This analysis is crucial for understanding and predicting reactivity in polar transformations.
Determination of Activation Energies and Kinetic Rate Correlations
Currently, there is a notable absence of publicly available research specifically detailing the determination of activation energies and kinetic rate correlations for this compound through theoretical and computational chemistry studies. While computational methods are widely applied to investigate reaction kinetics for a variety of organic molecules, specific data sets, including calculated activation energy barriers (Ea) and pre-exponential factors for reactions involving this compound, have not been reported in the surveyed scientific literature.
For analogous, simpler esters, such as ethyl acetate (B1210297), computational studies have been employed to model reaction pathways, for instance in hydrolysis, to determine the energy profiles and kinetic parameters. These studies often utilize Density Functional Theory (DFT) and other ab initio methods to calculate the energies of reactants, transition states, and products, thereby allowing for the estimation of activation energies. However, the direct application of such generalized findings to this compound is not scientifically rigorous without specific computational studies on the target molecule. The presence of the 4-isopropylphenyl group introduces electronic and steric factors that would significantly influence the activation energies and reaction rates compared to simpler alkyl acetates.
Conformational Analysis and Stability Profiling
A detailed conformational analysis and stability profiling of this compound using theoretical and computational methods has not been extensively documented in the accessible scientific literature. Conformational analysis is a critical aspect of computational chemistry that elucidates the three-dimensional arrangements of atoms in a molecule and their relative stabilities. Such studies are fundamental to understanding a molecule's physical properties and reactivity.
For structurally related compounds, such as substituted phenylacetate esters, computational techniques like molecular mechanics and DFT have been utilized to explore the rotational barriers around key single bonds and to identify the most stable conformers. These analyses typically focus on the dihedral angles involving the phenyl ring, the carbonyl group, and the ethyl ester group. The relative energies of different conformers (e.g., syn-periplanar vs. anti-periplanar arrangements) are calculated to determine the global minimum energy structure and the energy landscape of the molecule.
In the case of this compound, a thorough computational study would involve mapping the potential energy surface as a function of the key torsional angles. This would reveal the most stable conformations and the energy barriers to interconversion between them. The isopropyl group on the phenyl ring would introduce specific steric and electronic effects that would influence the preferred orientation of the phenyl ring with respect to the acetate moiety. However, without specific research on this compound, any discussion on its conformational preferences remains speculative.
Advanced Analytical Characterization Techniques in Research on Ethyl 4 Isopropylphenylacetate
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of Ethyl 4-isopropylphenylacetate, providing detailed information about its carbon framework, hydrogen environments, and constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The spectrum is expected to show distinct signals corresponding to the ethyl group, the isopropyl group, the methylene (B1212753) bridge, and the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| a | 1.23 | Doublet | ~7.0 | 6H | -CH(CH ₃)₂ |
| b | 1.25 | Triplet | ~7.1 | 3H | -OCH₂CH ₃ |
| c | 2.90 | Septet | ~7.0 | 1H | -CH (CH₃)₂ |
| d | 3.58 | Singlet | - | 2H | Ar-CH ₂-COO |
| e | 4.14 | Quartet | ~7.1 | 2H | -OCH ₂CH₃ |
| f | 7.15 | Doublet | ~8.2 | 2H | Aromatic CH (ortho to CH₂R) |
Note: Data is predicted based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The predicted spectrum for this compound would display nine distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 14.2 | -OCH₂C H₃ |
| 24.0 | -CH(C H₃)₂ |
| 33.8 | -C H(CH₃)₂ |
| 40.8 | Ar-C H₂-COO |
| 60.5 | -OC H₂CH₃ |
| 126.8 | Aromatic C H (ortho to Isopropyl) |
| 129.4 | Aromatic C H (ortho to CH₂R) |
| 131.5 | Aromatic Quaternary C (ipso-CH₂R) |
| 147.8 | Aromatic Quaternary C (ipso-Isopropyl) |
Note: Data is predicted based on the analysis of structurally similar compounds.
Further structural confirmation is achieved using 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum would show correlations between coupled protons, for example, between the quartet and triplet of the ethyl group, and between the septet and doublet of the isopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its ester functionality and aromatic nature.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3050-3020 | Medium | Aromatic C-H Stretch |
| ~2965-2870 | Strong | Aliphatic C-H Stretch (isopropyl, ethyl, methylene) |
| ~1735 | Strong | C=O Stretch (Ester carbonyl) |
| ~1610, ~1515 | Medium-Weak | C=C Stretch (Aromatic ring) |
| ~1240, ~1160 | Strong | C-O Stretch (Ester) |
Note: Data is predicted based on the analysis of structurally similar compounds.
The strong absorption band around 1735 cm⁻¹ is highly characteristic of the ester carbonyl group. The presence of strong C-O stretching bands further supports the ester functionality. Absorptions in the 2870-2965 cm⁻¹ region confirm the presence of saturated C-H bonds, while peaks in the 3020-3050 cm⁻¹ region and at ~830 cm⁻¹ are indicative of the para-substituted aromatic ring.
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and confirming its identity. In a typical GC-MS analysis, a single peak at a specific retention time in the chromatogram would indicate a pure sample. The mass spectrum associated with this peak provides a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound (C₁₃H₁₈O₂) would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (206.28 g/mol ). The fragmentation pattern provides valuable structural information.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. |
| 191 | [M - CH₃]⁺ | [C₁₂H₁₅O₂]⁺ | Loss of a methyl radical from the isopropyl group. |
| 163 | [M - C₃H₇]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of the isopropyl radical. |
| 161 | [M - OCH₂CH₃]⁺ | [C₁₁H₁₃O]⁺ | Loss of the ethoxy radical. |
| 133 | [M - COOCH₂CH₃]⁺ | [C₉H₁₁]⁺ | Loss of the ethyl acetate (B1210297) radical, forming the 4-isopropylbenzyl cation. |
Note: Data is predicted based on the analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of the molecular ion of this compound can be calculated from the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula.
Table 5: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Theoretical Exact Mass | 206.1307 u |
Chromatographic Techniques for Separation and Isolation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures or natural extracts. The choice of method depends on the scale of the separation and the nature of the impurities.
For preparative scale purification, column chromatography is commonly employed. A typical method involves using silica (B1680970) gel as the stationary phase and a non-polar solvent system, such as a gradient of ethyl acetate in hexane (B92381), as the mobile phase. The separation is based on the differential adsorption of the components of the mixture to the silica gel. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound.
For analytical purposes and for the purification of smaller quantities with higher resolution, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC system, utilizing a C18 column as the stationary phase, is well-suited for a moderately polar compound like this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, often by UV-Vis spectroscopy, providing a quantitative measure of its purity.
Column Chromatography for Purification
Column chromatography is a fundamental and widely used purification technique in organic chemistry to separate compounds from a mixture based on their differential adsorption to a stationary phase. youtube.com For this compound, this method is crucial for isolating the target ester from unreacted starting materials or byproducts generated during its synthesis.
The process involves a stationary phase, typically silica gel, packed into a glass column. semanticscholar.org The crude reaction mixture containing this compound is loaded onto the top of the silica gel. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. semanticscholar.org The separation principle relies on the polarity differences between the compounds in the mixture. youtube.com More polar compounds adhere more strongly to the polar silica gel and thus travel down the column more slowly, while less polar compounds are eluted more quickly with the non-polar mobile phase. youtube.com
For a compound like this compound, which possesses moderate polarity due to its ester functional group, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. rochester.edunorlab.com Researchers often employ a gradient elution method, where the proportion of the more polar solvent is gradually increased. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, the more polar impurities.
A typical purification protocol for this compound might involve the following gradient elution schedule.
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Target Eluted Compound(s) |
|---|---|---|---|---|
| 1 (Wash) | 100 | 0 | 2 column volumes | Highly non-polar impurities |
| 2 (Elution) | 95 | 5 | 5 column volumes | This compound |
| 3 (Elution) | 90 | 10 | 3 column volumes | Trace This compound , minor byproducts |
| 4 (Strip) | 70 | 30 | 2 column volumes | Highly polar impurities (e.g., unreacted acid) |
The fractions collected from the column are typically analyzed using a simpler technique like Thin Layer Chromatography (TLC) to identify which ones contain the pure product. semanticscholar.org These pure fractions are then combined, and the solvent is removed to yield purified this compound.
Advanced Gas Chromatography for Mixture Analysis
Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds in a mixture without decomposing them. gmu.eduscirp.org It is particularly effective for assessing the purity of this compound and quantifying its concentration in various samples. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of each component. researchgate.netnih.gov
In GC, a small amount of the sample is injected into the instrument, where it is vaporized in a heated chamber. gmu.edu An inert carrier gas, such as nitrogen or helium, then transports the vaporized sample through a long, thin column that contains a stationary phase. scirp.orgwpmucdn.com The separation of components is based on their boiling points and their interactions with the stationary phase. gmu.edu Compounds with lower boiling points and weaker interactions travel through the column faster and are detected first. gmu.edu
The time it takes for a compound to pass through the column is known as its retention time (RT), which is a characteristic identifier for a substance under a specific set of GC parameters. A detector at the end of the column generates a signal as each component elutes, resulting in a chromatogram that displays peaks corresponding to each separated compound. gmu.edu
For the analysis of esters like this compound, a standard GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to increase gradually to ensure a good separation of compounds with different volatilities. scirp.org
| Parameter | Condition |
|---|---|
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness scirp.org |
| Carrier Gas | Nitrogen at 1.2 mL/min scirp.org |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min scirp.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Injection Mode | Split (e.g., 30:1) coresta.org |
Using such a method, a synthetic mixture containing this compound can be analyzed to determine its purity. The chromatogram would show distinct peaks for the starting materials, the product, and any byproducts, each with a unique retention time.
| Compound | Boiling Point (°C) (Approx.) | Expected Retention Time (min) | Rationale |
|---|---|---|---|
| Ethanol | 78 | ~3.5 | Low boiling point, elutes early. |
| Ethyl Acetate | 77 | ~3.4 | Low boiling point, similar to ethanol. wpmucdn.com |
| 4-Isopropylphenylacetic acid | 295 | ~15.2 | High boiling point and polar, elutes late. |
| This compound | 265 | ~13.8 | High boiling point, elutes before the corresponding acid due to lower polarity. |
By comparing the peak areas in the chromatogram, researchers can calculate the relative percentages of each component, thereby providing a quantitative measure of the reaction's success and the purity of the isolated this compound. gmu.edu
Potential Research Applications and Advanced Studies of Ethyl 4 Isopropylphenylacetate
Role as a Synthetic Intermediate
As a derivative of phenylacetic acid, Ethyl 4-isopropylphenylacetate holds potential as a versatile intermediate in organic synthesis. The presence of the ester functionality, the aromatic ring, and the isopropyl group allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.
The structural features of this compound make it a suitable starting material or intermediate in the synthesis of various complex organic molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions.
A significant area of interest is its potential role in the synthesis of pharmaceuticals. For instance, the structurally related compound, 4-isobutylphenylacetic acid, is a well-known precursor to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). While various synthetic routes to ibuprofen exist, some of which start from isobutylbenzene, the potential use of this compound as a starting material or an intermediate in alternative synthetic pathways remains an area for exploration. The synthesis of ibuprofen involves the introduction of a propionic acid moiety to the 4-isobutylphenyl group, a transformation that could potentially be achieved through modifications of the acetate (B1210297) side chain of this compound.
The 4-isopropylphenyl motif is present in various biologically active compounds. Consequently, this compound serves as a potential precursor for the synthesis of novel bioactive molecules and their derivatives. Through functional group interconversions and carbon-carbon bond-forming reactions, the core structure of this compound can be elaborated to generate a library of compounds for biological screening.
Research in this area could involve the synthesis of novel analgesics, anti-inflammatory agents, or other therapeutic compounds. The modification of the ester group, for example, could lead to the formation of amides with various amines, potentially yielding compounds with different biological activities. Furthermore, reactions at the benzylic position of the acetate side chain could introduce new functionalities and chiral centers, leading to the synthesis of stereochemically defined drug candidates.
Investigation in Materials Science Contexts
The unique molecular structure of this compound also suggests potential applications in the field of materials science, particularly in the development of new polymers and functional materials.
While direct polymerization of this compound may not be straightforward, it can be chemically modified to produce monomers suitable for polymerization. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) group, onto the aromatic ring or the ester side chain would transform it into a functional monomer.
The incorporation of the 4-isopropylphenyl group into a polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or mechanical strength. The bulky isopropyl group could influence the packing of polymer chains, leading to materials with unique physical and optical properties. The development of polymers derived from this compound could lead to new materials for applications in coatings, adhesives, or advanced functional plastics.
Mechanistic Probes in Fundamental Organic Chemistry
The reactivity of this compound can be studied to gain insights into fundamental organic reaction mechanisms. The interplay of the ester group, the aromatic ring, and the isopropyl substituent can influence the rates and outcomes of various chemical reactions.
For example, studying the hydrolysis of this compound under different conditions can provide valuable data on the steric and electronic effects of the isopropyl group on the reactivity of the ester functionality. The rate of hydrolysis can be compared to that of other substituted and unsubstituted phenylacetate (B1230308) esters to quantify the impact of the substituent on the reaction mechanism. Such studies contribute to a deeper understanding of structure-reactivity relationships in organic chemistry.
Comparative Studies with Analogous Phenylacetate Esters
Key comparisons can be made with compounds such as ethyl phenylacetate, mthis compound, and ethyl 4-tert-butylphenylacetate. By systematically varying the alkyl group of the ester and the substituent on the phenyl ring, researchers can elucidate trends in properties such as boiling point, solubility, spectroscopic characteristics (NMR, IR, Mass Spectrometry), and chemical reactivity. For instance, comparing the hydrolysis rates of these esters can provide quantitative data on how steric hindrance and electronic effects influence the stability of the ester bond.
Below is a table summarizing some key properties of this compound and a related analogous ester for comparative purposes.
| Property | This compound | Ethyl Phenylacetate |
| Molecular Formula | C13H18O2 | C10H12O2 |
| Molecular Weight | 206.28 g/mol | 164.20 g/mol |
| Boiling Point | Not readily available | 229 °C |
| Structure |
This comparative approach is fundamental to advancing our knowledge of structure-property relationships and can guide the rational design of new molecules with desired characteristics for various applications.
Structure-Reactivity and Structure-Property Relationship Studies
Currently, there is a lack of specific research focused on the structure-reactivity and structure-property relationships of this compound. However, by examining related phenylacetate esters, we can infer potential areas of investigation. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure.
For instance, the reactivity of the ester group in this compound is influenced by the electronic effects of the 4-isopropylphenyl group. The isopropyl group is an electron-donating group, which can affect the electron density at the carbonyl carbon of the ester. This, in turn, can influence its susceptibility to nucleophilic attack in reactions such as hydrolysis or transesterification.
A comparative study of the physicochemical properties of this compound with unsubstituted ethyl phenylacetate and other substituted analogs would be insightful. Key properties for such a study would include boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (logP), which is crucial for predicting environmental fate and biological uptake.
Below is a table of predicted and experimental physicochemical properties for related phenylacetate compounds, which can serve as a basis for estimating the properties of this compound.
| Compound | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|
| Ethyl phenylacetate | 164.20 | 2.3 | 227 | 1,478 nih.gov |
| Isopropyl phenylacetate | 178.23 | 2.6 | 238-253 | Insoluble |
| Phenyl acetate | 136.15 | 1.5 | 196 | Slightly soluble |
| 4-Isopropylphenylacetic acid | 178.23 | 2.6 | Not available | Not available |
Data for Ethyl phenylacetate, Isopropyl phenylacetate, Phenyl acetate, and 4-Isopropylphenylacetic acid are sourced from PubChem and other chemical databases for comparative purposes. nih.govnih.govthegoodscentscompany.comnih.govnih.gov
Future research could focus on synthesizing a series of para-substituted ethyl phenylacetates and systematically studying how the nature of the substituent (e.g., alkyl, alkoxy, nitro groups) affects their chromatographic retention, spectroscopic properties, and reaction kinetics in model chemical transformations.
Enzyme-Catalyzed Transformations and Biocatalysis Research
The use of enzymes, particularly lipases, for the synthesis and transformation of esters is a well-established field in green chemistry. nih.gov These biocatalytic methods offer advantages such as high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. nih.gov
A potential research direction is the lipase-catalyzed synthesis of this compound from 4-isopropylphenylacetic acid and ethanol. Key parameters to investigate would include the choice of lipase (B570770), solvent, temperature, and substrate molar ratio to optimize the reaction yield and rate. A study on the enzymatic synthesis of substituted phenylacetamides demonstrated that the electronic nature of the substituent on the phenyl ring significantly influences the reactivity, with electron-withdrawing groups enhancing the reaction rate. researchgate.netconicet.gov.ar This suggests that the electron-donating isopropyl group in this compound might influence its enzymatic transformation rates compared to other substituted phenylacetates.
The following table outlines a hypothetical experimental design for the enzymatic synthesis of this compound, based on common practices in biocatalysis research.
| Parameter | Condition | Rationale |
|---|---|---|
| Enzyme | Immobilized Candida antarctica lipase B | Known to be effective for esterification of bulky substrates. |
| Substrates | 4-isopropylphenylacetic acid and Ethanol | Direct precursors for the target ester. |
| Solvent | Toluene or n-Hexane | Non-polar solvents are often preferred to shift the equilibrium towards ester synthesis. |
| Temperature | 40-60 °C | Optimal range for many lipase-catalyzed reactions. |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Excess alcohol can increase the reaction rate. |
Further research could explore the enantioselective hydrolysis of racemic esters structurally related to this compound, which is a common application of lipases in producing chiral compounds.
Natural Product Profiling and Biosynthetic Pathway Exploration (analogous to findings for related esters)
Phenylacetic acid (PAA) and its derivatives are known to occur naturally in various plants and microorganisms, where they can function as signaling molecules or possess antimicrobial properties. nih.govnsf.govbiorxiv.orgnsf.govnih.gov For instance, PAA is a known auxin, a class of plant hormones that regulate growth and development. nih.govnsf.gov The biosynthesis of PAA in plants typically originates from the amino acid phenylalanine. nih.govbiorxiv.org
While the natural occurrence of this compound has not been specifically reported, the presence of its parent acid, 4-isopropylphenylacetic acid, or other related esters in natural sources is plausible. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for profiling volatile and semi-volatile compounds in natural extracts, which could be employed to search for this compound in plant tissues, microbial cultures, or fermented products.
The exploration of biosynthetic pathways for compounds like this compound would be a fascinating area of research. This would likely involve the identification of enzymes responsible for the synthesis of the 4-isopropylphenylacetyl-CoA intermediate from phenylalanine or a related precursor, followed by the action of an alcohol acyltransferase to form the ethyl ester.
The table below outlines a potential biosynthetic pathway for this compound, drawing analogies from known pathways for PAA and other aromatic compounds.
| Step | Reaction | Potential Enzyme Class | Precursor |
|---|---|---|---|
| 1 | Formation of 4-isopropylphenylpyruvate | Aminotransferase | 4-isopropyl-L-phenylalanine |
| 2 | Decarboxylation to 4-isopropylphenylacetaldehyde | Decarboxylase | 4-isopropylphenylpyruvate |
| 3 | Oxidation to 4-isopropylphenylacetic acid | Aldehyde dehydrogenase | 4-isopropylphenylacetaldehyde |
| 4 | Activation to 4-isopropylphenylacetyl-CoA | Acyl-CoA synthetase | 4-isopropylphenylacetic acid |
| 5 | Esterification with ethanol | Alcohol acyltransferase | 4-isopropylphenylacetyl-CoA |
Future research in this area could involve metabolomic studies of plants or microorganisms known to produce related aromatic compounds, coupled with genomic and transcriptomic analyses to identify candidate genes involved in the biosynthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-isopropylphenylacetate, and how can purity be validated?
- Methodology : this compound is typically synthesized via esterification of 4-isopropylphenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). A reflux setup with Dean-Stark trap ensures efficient water removal to drive the reaction to completion . Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.
- Characterization : Validate purity using:
- NMR : Compare chemical shifts (δ) of aromatic protons (6.5–7.5 ppm) and ester carbonyl (~170 ppm in NMR) with literature .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .
Q. How can researchers select optimal solvents for this compound in reaction systems?
- Guidelines : Prioritize solvents with low polarity (e.g., toluene, ethyl acetate) to dissolve the compound without side reactions. Use Hansen solubility parameters (δ values) to predict miscibility . For example, ethyl lactate (δ = 19.5 MPa) may enhance reaction rates due to hydrogen-bonding interactions with the ester group .
Advanced Research Questions
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Analysis : Contradictions in NMR splitting may arise from conformational isomerism or impurities.
- Step 1 : Re-run NMR with higher field strength (e.g., 500 MHz) to resolve overlapping signals.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling pathways and confirm stereochemical integrity .
- Step 3 : Cross-validate with IR spectroscopy: Ester C=O stretching (~1740 cm⁻¹) and O–H (if hydrolyzed) bands (~3500 cm⁻¹) .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Experimental Design :
- Catalyst Screening : Compare Bronsted acids (H₂SO₄, p-TsOH) vs. enzymatic catalysts (lipases) for eco-friendly synthesis .
- DOE (Design of Experiments) : Use a factorial design to test variables (temperature: 70–110°C; molar ratio: 1:1–1:3 acid:ethanol). Analyze via ANOVA to identify significant factors .
Q. How can computational methods predict this compound’s physicochemical properties?
- Approach :
- Molecular Dynamics (MD) : Simulate solubility parameters and diffusion coefficients in solvents .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict vibrational frequencies (IR) and NMR chemical shifts .
Data Contradiction & Replication
Q. How to address inconsistencies in reported melting points or chromatographic retention times?
- Troubleshooting :
- Purity Check : Re-crystallize the compound and analyze via DSC (Differential Scanning Calorimetry) for sharp melting endotherms .
- Chromatography : Adjust mobile phase (e.g., acetonitrile:water gradient) to resolve co-eluting impurities .
Q. What statistical methods validate reproducibility in kinetic studies of this compound hydrolysis?
- Protocol :
- Replicates : Perform triplicate runs under identical conditions (pH, temperature).
- Error Analysis : Calculate standard deviation (σ) and use Student’s t-test to compare rate constants () .
Tables for Key Data
| Property | This compound | Reference |
|---|---|---|
| Boiling Point | 285–290°C (estimated) | |
| Density | 1.05 g/cm³ (predicted) | |
| LogP (Partition Coeff.) | 3.2 (calculated via ChemDraw) |
| IR Bands (cm⁻¹) | Assignment |
|---|---|
| 1740 | Ester C=O stretch |
| 1250 | C–O–C asymmetric stretch |
| 760 | Aromatic C–H bend |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
